1H,1H-Perfluoro-1-hexadecanol

Description

The exact mass of the compound 1H,1H-Perfluoro-1-hexadecanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,1H-Perfluoro-1-hexadecanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H-Perfluoro-1-hexadecanol including the price, delivery time, and more detailed information at info@benchchem.com.

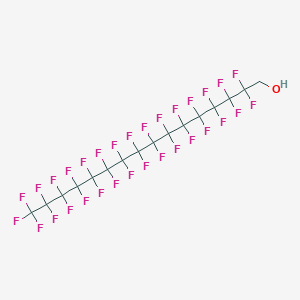

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H3F31O/c17-2(18,1-48)3(19,20)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)47/h48H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOXQXFAIXTUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H3F31O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381965 | |

| Record name | 1H,1H-Perfluorohexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-94-4 | |

| Record name | 1H,1H-Perfluorohexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Perfluoro-1-hexadecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H,1H-Perfluoro-1-hexadecanol: Properties, Applications, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-hexadecanol is a long-chain fluorinated alcohol that stands at the intersection of materials science and biomedical research. Its unique molecular architecture, characterized by a lengthy perfluorinated carbon chain attached to a short hydrocarbon segment terminating in a hydroxyl group, imparts a suite of remarkable properties. This guide offers a comprehensive exploration of the chemical and physical characteristics of 1H,1H-Perfluoro-1-hexadecanol, its synthesis and reactivity, potential applications in drug development and beyond, and a critical assessment of its toxicological and environmental profile. While specific experimental data for this particular long-chain alcohol is limited in publicly accessible literature, this guide synthesizes available information and extrapolates from well-studied shorter-chain fluorotelomer alcohols (FTOHs) to provide a robust framework for its understanding and utilization.

Molecular Structure and Physicochemical Properties

The defining feature of 1H,1H-Perfluoro-1-hexadecanol is its amphipathic nature, with a highly fluorinated, and therefore lipophobic and hydrophobic, "tail" and a hydrophilic alcohol "head." This structure drives its self-assembly and surface-active properties.

Chemical Identifiers

For clarity and precision in research and procurement, it is crucial to correctly identify 1H,1H-Perfluoro-1-hexadecanol using its standard chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Hentriacontafluorohexadecan-1-ol | [PubChem][1] |

| CAS Number | 216144-94-4 | [PubChem][1] |

| Molecular Formula | C₁₆H₃F₃₁O | [PubChem][1] |

| Molecular Weight | 800.14 g/mol | [PubChem][1] |

| Canonical SMILES | C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | [PubChem][2] |

| InChI Key | KOOXQXFAIXTUHZ-UHFFFAOYSA-N | [PubChem][2] |

It is imperative to distinguish 1H,1H-Perfluoro-1-hexadecanol (CAS: 216144-94-4) from other commercially available long-chain fluorinated alcohols, such as 1H,1H,2H,2H-Perfluorododecan-1-ol (CAS: 865-86-1), which has a different structure and properties.

Physical Properties

The physical state and solubility of 1H,1H-Perfluoro-1-hexadecanol are direct consequences of its molecular structure. The long, rigid perfluorinated chain leads to a high melting point and a waxy, solid appearance at room temperature.

| Property | Value | Remarks | Source |

| Melting Point | 159-161 °C | - | [ChemicalBook][3] |

| Boiling Point | 289.9 ± 40.0 °C | Predicted | [ChemicalBook][3] |

| Density | 1.740 ± 0.06 g/cm³ | Predicted | [ChemicalBook][3] |

| Appearance | White powder/solid | - | [ChemicalBook][3] |

| pKa | 12.89 ± 0.10 | Predicted | [ChemicalBook][3] |

The solubility of 1H,1H-Perfluoro-1-hexadecanol is expected to be very low in water and hydrocarbon solvents due to the properties of the perfluoroalkyl chain. It is likely to show some solubility in highly fluorinated solvents.

Synthesis and Reactivity

General Synthesis of Fluorotelomer Alcohols

The industrial synthesis of FTOHs typically involves the telomerization of tetrafluoroethylene (TFE) with a telogen, such as methanol, followed by further chemical modifications. A plausible synthetic route for 1H,1H-Perfluoro-1-hexadecanol would involve the reaction of a perfluoroalkyl iodide (e.g., perfluoropentadecyl iodide) with ethylene, followed by hydrolysis of the resulting iodide.

graph Synthesis_Workflow {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

TFE [label="Tetrafluoroethylene (TFE)"];

Telogen [label="Telogen (e.g., CH3OH)"];

Telomerization [label="Telomerization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PerfluoroalkylIodide [label="Perfluoroalkyl Iodide\n(CnF2n+1I)"];

Ethylene [label="Ethylene"];

Reaction1 [label="Reaction with Ethylene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

IntermediateIodide [label="Intermediate Iodide\n(CnF2n+1CH2CH2I)"];

Hydrolysis [label="Hydrolysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

FTOH [label="1H,1H-Perfluoro-1-alkanol\n(CnF2n+1CH2CH2OH)"];

TFE -> Telomerization;

Telogen -> Telomerization;

Telomerization -> PerfluoroalkylIodide;

PerfluoroalkylIodide -> Reaction1;

Ethylene -> Reaction1;

Reaction1 -> IntermediateIodide;

IntermediateIodide -> Hydrolysis;

Hydrolysis -> FTOH;

}

Caption: Conceptual workflow for surface modification using 1H,1H-Perfluoro-1-hexadecanol.

Drug Delivery Systems

Perfluorocarbons are being explored for their potential in drug delivery systems, particularly in the formulation of nanoemulsions. [4][5]The high gas-dissolving capacity of perfluorocarbons also makes them interesting for oxygen delivery applications. [6]The long perfluoroalkyl chain of 1H,1H-Perfluoro-1-hexadecanol could be incorporated into liposomes or nanoparticles to enhance their stability and modify their drug release profiles.

Synthesis of Fluorinated Pharmaceuticals

Fluorinated alcohols are important intermediates in the synthesis of fluorine-containing pharmaceuticals. [7]The introduction of fluorine atoms into a drug molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to its target. While there are no current examples, 1H,1H-Perfluoro-1-hexadecanol could serve as a building block for the synthesis of novel, highly fluorinated therapeutic agents.

Toxicology and Environmental Fate

The potential health and environmental impacts of per- and polyfluoroalkyl substances (PFAS) are a subject of intense research and public concern. The long-chain nature of 1H,1H-Perfluoro-1-hexadecanol raises questions about its persistence, bioaccumulation, and toxicity.

Toxicological Profile

Specific toxicological data for 1H,1H-Perfluoro-1-hexadecanol is not available. However, studies on shorter-chain FTOHs, such as 6:2 FTOH, indicate that they can be more toxic than their corresponding perfluorocarboxylic acid metabolites. [8][9]Acute toxicity studies in rats with 6:2 FTOH have shown it to be slightly toxic by the oral route. [9]Long-term exposure to some PFAS has been associated with various adverse health effects. [10]Given the lack of specific data, 1H,1H-Perfluoro-1-hexadecanol should be handled with appropriate caution in a laboratory setting, assuming it may be a skin and eye irritant.

Metabolism and Biodegradation

Fluorotelomer alcohols are known to be metabolized in vivo. The primary metabolic pathway involves the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. [11]This process can lead to the formation of persistent perfluorinated carboxylic acids (PFCAs). For 1H,1H-Perfluoro-1-hexadecanol, metabolism would likely result in the formation of perfluorohexadecanoic acid (PFHxDA) and shorter-chain PFCAs.

[12]

Biodegradation of FTOHs in the environment also proceeds through similar oxidative pathways, contributing to the environmental burden of PFCAs. [13][14]The rate of biodegradation can be influenced by environmental conditions such as the presence of other organic matter and microbial populations.

Environmental Fate

Due to their volatility, FTOHs can be transported over long distances in the atmosphere. [15]Atmospheric degradation, initiated by hydroxyl radicals, can also lead to the formation of PFCAs, which are then deposited back to the Earth's surface. [15][16]The long perfluoroalkyl chain of 1H,1H-Perfluoro-1-hexadecanol suggests that it would be persistent in the environment and have a potential for bioaccumulation.

Conclusion and Future Perspectives

1H,1H-Perfluoro-1-hexadecanol is a molecule with significant potential in advanced materials and biomedical applications, primarily owing to the unique properties conferred by its long perfluoroalkyl chain. Its utility in creating highly hydrophobic and oleophobic surfaces, and its potential as a component in sophisticated drug delivery systems, warrants further investigation.

However, the lack of specific experimental data on its synthesis, reactivity, and biological effects is a significant knowledge gap. Future research should focus on the detailed characterization of this compound, including the development of efficient synthetic routes and a thorough investigation of its spectroscopic properties. Furthermore, a comprehensive assessment of its toxicological and environmental profile is essential to ensure its safe and responsible application. As the fields of drug development and materials science continue to advance, a deeper understanding of molecules like 1H,1H-Perfluoro-1-hexadecanol will be crucial for unlocking new scientific and technological possibilities.

References

- BenchChem. (2025).

- Martin, J. W., et al. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemical Research in Toxicology, 18(11), 1556-1567.

- Zhao, X., et al. (2009).

- BenchChem. (2025). Surface Modification Using Perfluorohept-3-ene: Application Notes and Protocols for Researchers.

- Wang, N., et al. (2005). Fluorotelomer Alcohol Biodegradation—Direct Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 39(19), 7516-7528.

- Ellis, D. A., et al. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316-3321.

- Butt, C. M., et al. (2014). Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: A review. Environmental Toxicology and Chemistry, 33(2), 243-257.

- ResearchGate. (2025). The Degradation Mechanism of Fluorotelomer Alcohols (FTOHs)

- Royal Society of Chemistry. (2024).

- Nature. (2022).

- Serex, T. L., et al. (2014). Toxicological evaluation of 6:2 fluorotelomer alcohol. Toxicology, 320, 28-37.

-

Wikipedia. (n.d.). Polytetrafluoroethylene. Retrieved from [Link]

-

PubChemLite. (n.d.). 1h,1h-perfluoro-1-hexadecanol (C16H3F31O). Retrieved from [Link]

- ResearchGate. (2025).

-

Government of Canada. (n.d.). Toxic substances list: four fluorotelomer-based substances assessed under the New Substances Program. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. Retrieved from [Link]

- National Center for Biotechnology Information. (2022).

- ResearchGate. (n.d.). CHAPTER 11. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.

- ResearchGate. (2025).

- Rice, P. A., et al. (2020). Comparative Analysis of the Toxicological Databases for 6:2 Fluorotelomer Alcohol (6:2 FTOH) and Perfluorohexanoic Acid (PFHxA). Food and Chemical Toxicology, 138, 111210.

- DeWitt, J. C., et al. (2012). Perfluorinated compounds: emerging POPs with potential immunotoxicity. International Journal of Molecular Sciences, 13(9), 11619-11648.

- ResearchGate. (2025).

- National Center for Biotechnology Information. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS).

- National Center for Biotechnology Information. (2022). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing.

- National Institutes of Health. (n.d.).

- Lanza, G. M., et al. (2009). Drug packaging and delivery using perfluorocarbon nanoparticles for targeted inhibition of vascular smooth muscle cells. Acta Pharmacologica Sinica, 30(11), 1533-1540.

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003424). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Retrieved from [Link]

- Ke, C., et al. (2019). Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine. Nanomedicine (London, England), 14(20), 2715-2734.

-

Biological Magnetic Resonance Bank. (n.d.). bmse000487 1-Hexadecanol at BMRB. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Biodegradation of N-Hexadecane by Aspergillus Sp. RFC-1 and Its Mechanism.

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-HEXADECANOL. Retrieved from [Link]

- Kothari, C., et al. (2024). Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery. Naunyn-Schmiedeberg's Archives of Pharmacology.

- National Center for Biotechnology Information. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1h,1h-perfluoro-1-hexadecanol (C16H3F31O) [pubchemlite.lcsb.uni.lu]

- 3. 1H,1H-PERFLUORO-1-HEXADECANOL CAS#: 216144-94-4 [amp.chemicalbook.com]

- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug packaging and delivery using perfluorocarbon nanoparticles for targeted inhibition of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical design and development of perfluorocarbon nanocolloids for oxygen delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative analysis of the toxicological databases for 6:2 fluorotelomer alcohol (6:2 FTOH) and perfluorohexanoic acid (PFHxA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H,1H-Perfluoro-1-hexadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Long-Chain Fluorinated Alcohol

1H,1H-Perfluoro-1-hexadecanol (CAS No. 216144-94-4) is a long-chain fluorotelomer alcohol (FTOH) characterized by a lengthy perfluorinated carbon chain attached to a terminal primary alcohol group. This unique molecular architecture imparts a combination of hydrophobicity, lipophobicity, and chemical inertness, making it a compound of significant interest in advanced materials science and, potentially, in the pharmaceutical and drug development sectors. The high degree of fluorination is responsible for its distinct physicochemical properties, which differ substantially from its non-fluorinated counterpart, 1-hexadecanol.

This guide provides a comprehensive overview of 1H,1H-Perfluoro-1-hexadecanol, synthesizing available technical data with established principles of fluorinated compound chemistry. We will delve into its synthesis, physicochemical properties, potential applications with a focus on drug delivery, and the current understanding of its toxicological profile. For clarity, where specific experimental data for 1H,1H-Perfluoro-1-hexadecanol is not available, we will draw upon established knowledge of similar long-chain FTOHs, with appropriate caveats.

Physicochemical Characteristics

The defining feature of 1H,1H-Perfluoro-1-hexadecanol is its highly fluorinated C16 tail, which dictates its physical and chemical behavior. The following table summarizes its key computed and reported properties. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 216144-94-4 | [1] |

| Molecular Formula | C₁₆H₃F₃₁O | [1] |

| Molecular Weight | 800.14 g/mol | [1] |

| Melting Point | 159-161 °C | [2] |

| Boiling Point | 289.9 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 129.1 ± 27.3 °C | [2] |

| LogP | 12.62 | [2] |

Synthesis of Long-Chain Fluorotelomer Alcohols: A Mechanistic Perspective

The industrial synthesis of long-chain FTOHs like 1H,1H-Perfluoro-1-hexadecanol is typically achieved through a process known as telomerization. This radical chain reaction involves the addition of a "taxogen" (in this case, tetrafluoroethylene, TFE) to a "telogen" (a molecule that provides the end groups).

A common synthetic route involves the use of a pentafluoroethyl iodide telogen, which reacts with TFE to form a perfluoroalkyl iodide. This intermediate then undergoes a reaction with ethylene, followed by the substitution of the terminal iodine with a hydroxyl group to yield the FTOH.[3] Another prevalent method is the radical telomerization of TFE with a short-chain alcohol, such as methanol.[3]

Caption: Generalized synthesis pathway for fluorotelomer alcohols.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. The use of TFE requires specialized equipment and handling procedures due to its reactivity.[3]

Materials:

-

Tetrafluoroethylene (TFE)

-

Methanol (as telogen)

-

Radical initiator (e.g., dibenzoyl peroxide)

-

High-pressure autoclave reactor

-

Solvent for purification (e.g., acetone)

-

Distillation apparatus

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with methanol and the radical initiator. The reactor is then sealed and purged with an inert gas (e.g., nitrogen or argon).

-

TFE Introduction: TFE is introduced into the reactor. The ratio of methanol to TFE is a critical parameter that influences the chain length of the resulting FTOHs; a higher TFE concentration generally leads to longer chains.[3]

-

Reaction Conditions: The reactor is heated to the desired temperature and pressure to initiate the radical telomerization. These conditions are carefully controlled to manage the reaction kinetics.[3]

-

Reaction Quenching: After the desired reaction time, the reactor is cooled, and any unreacted TFE is safely vented.

-

Purification: The resulting mixture of FTOHs of varying chain lengths is then subjected to purification. This typically involves fractional distillation under reduced pressure to isolate the desired long-chain FTOH, such as 1H,1H-Perfluoro-1-hexadecanol. Crystallization from a suitable solvent can also be employed for further purification.

Characterization and Analytical Techniques

The characterization of 1H,1H-Perfluoro-1-hexadecanol and other fluorinated compounds requires specialized analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify the protons of the -CH₂OH group, while ¹⁹F NMR is essential for characterizing the extensive perfluorinated chain.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) can be used for identification and quantification. High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown fluorinated compounds.[4][5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic C-F and O-H stretching vibrations.

-

Total Organic Fluorine (TOF) Analysis: Techniques like combustion ion chromatography (CIC) can be used to determine the total amount of organically bound fluorine in a sample, providing a broader measure of fluorinated compound content.[6]

Caption: Analytical workflow for the characterization of 1H,1H-Perfluoro-1-hexadecanol.

Applications in Drug Development and Beyond

While specific applications of 1H,1H-Perfluoro-1-hexadecanol in drug development are not yet widely documented, the unique properties of perfluoroalkyl-containing compounds suggest several promising avenues of research.

Drug Delivery Systems

Perfluoroalkyl-containing molecules are being explored for their potential to enhance the stability and delivery efficiency of therapeutic agents, particularly nucleic acid-based drugs.[7] The inherent hydrophobicity and lipophobicity of the perfluorinated chain can lead to the formation of stable emulsions and nanoparticles, which can encapsulate and protect sensitive drug molecules.[7]

The long perfluorinated chain of 1H,1H-Perfluoro-1-hexadecanol could be leveraged in the design of:

-

Fluorinated Lipids and Lipid-like Molecules: For the formulation of lipid nanoparticles (LNPs) with enhanced stability in biological fluids.[7]

-

Fluorinated Polymers: As building blocks for creating novel drug delivery vehicles.

-

Surface Modifiers: To create biocompatible coatings for medical devices that resist biofouling.

Other Potential Applications

Beyond drug development, long-chain FTOHs are utilized as building blocks for fluorinated surfactants and polymers.[8] These materials find use in a variety of applications, including:

-

Surface Coatings: To impart water and oil repellency to textiles, paper, and other materials.[9]

-

Specialty Lubricants: Due to their chemical inertness and low surface energy.

Toxicology and Safety Considerations

The toxicological profile of 1H,1H-Perfluoro-1-hexadecanol has not been extensively studied. However, information on other long-chain alcohols and FTOHs can provide some guidance.

GHS Hazard Classification: According to aggregated information from notifications to the ECHA C&L Inventory, 1H,1H-Perfluoro-1-hexadecanol is classified as:

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

General Considerations for FTOHs: FTOHs are known to be precursors to perfluorinated carboxylic acids (PFCAs), which are persistent in the environment and have been the subject of extensive toxicological research.[10][11] The biodegradation of FTOHs can lead to the formation of PFCAs.[10][11] Studies on shorter-chain FTOHs, such as 6:2 FTOH, have indicated potential for accumulation in fatty tissues and greater toxicity than previously thought.[12]

Given the limited specific data, it is crucial to handle 1H,1H-Perfluoro-1-hexadecanol with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the powdered form or generating aerosols.

Conclusion and Future Perspectives

1H,1H-Perfluoro-1-hexadecanol represents a fascinating molecule at the intersection of materials science and pharmacology. Its long perfluorinated chain imparts a unique set of properties that are beginning to be explored for advanced applications. While the current body of literature on this specific compound is limited, the foundational knowledge of FTOH chemistry provides a strong basis for future research.

For drug development professionals, the potential of 1H,1H-Perfluoro-1-hexadecanol and similar long-chain fluorinated alcohols lies in their ability to form stable, inert structures that can protect and deliver therapeutic payloads. Further research is warranted to fully elucidate the synthesis, properties, and biocompatibility of this compound to unlock its full potential in creating next-generation drug delivery systems. As with all fluorinated compounds, a thorough understanding of its toxicological and environmental fate will be paramount to its responsible development and application.

References

-

Chemsrc. (2023). 1H,1H-Perfluoro-1-hexadecanol. Retrieved from [Link]

- Ding, L., & Wang, J. (2005). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. Environmental Science & Technology, 39(19), 7516–7523.

- Dinglasan, A. M. J. B., & Mabury, S. A. (2006). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Environmental Science & Technology, 40(5), 1447–1453.

-

EWG. (2020, March 9). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. Retrieved from [Link]

-

MDPI. (2023). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. PubChem. Retrieved from [Link]

-

RSC Publishing. (2024). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Retrieved from [Link]

-

RSC Publishing. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). PFAS Analytical Methods Development and Sampling Research. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorotelomer alcohol. Retrieved from [Link]

- Zareba, S., & Barbasz, A. (2018). Interactions of Long-Chain Perfluorotelomer Alcohol and Perfluorinated Hydrocarbons with Model Decomposer Membranes. The Journal of Physical Chemistry B, 122(30), 7494–7503.

-

BizNGO. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

NIH. (2021). Towards a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers. Retrieved from [Link]

Sources

- 1. 1H,1H-Perfluoro-1-hexadecanol | C16H3F31O | CID 2782186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. epa.gov [epa.gov]

- 5. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods | MDPI [mdpi.com]

- 6. bizngo.org [bizngo.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 9. Towards a Long-Chain Perfluoroalkyl Replacement: Water and Oil Repellent Perfluoropolyether-Based Polyurethane Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 12. ewg.org [ewg.org]

"1H,1H-Perfluoro-1-hexadecanol" molecular weight

An In-Depth Technical Guide to 1H,1H-Perfluoro-1-hexadecanol (15:1 FTOH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-hexadecanol, a saturated fluorotelomer alcohol (FTOH). The document details its core physicochemical properties, including a molecular weight of 800.14 g/mol , and delves into its molecular structure, synthesis principles, and analytical characterization methodologies.[1] Furthermore, this guide discusses its applications, particularly in the synthesis of advanced materials, and outlines critical safety and handling protocols. The content is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize and study this compound.

Introduction to Fluorotelomer Alcohols (FTOHs)

Fluorotelomer alcohols (FTOHs) are a class of fluorinated organic compounds characterized by a perfluorinated carbon chain attached to a short hydrocarbon segment terminating in a hydroxyl group (-OH). This unique amphiphilic structure, combining a lipophobic and hydrophobic fluorinated "tail" with a hydrophilic alcohol "head," imparts valuable surfactant-like properties. 1H,1H-Perfluoro-1-hexadecanol, also known by its FTOH nomenclature as 15:1 FTOH, is a long-chain member of this family, indicating a 15-carbon fluorinated chain and a single-carbon segment linked to the alcohol group. Its extended fluorinated backbone makes it a subject of interest for creating highly durable and functionalized surfaces and polymers.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any research or development setting. These parameters dictate its behavior in various solvents, its thermal stability, and its reactivity.

The molecular weight of 1H,1H-Perfluoro-1-hexadecanol has been calculated to be 800.14 g/mol .[1][2] This high molecular weight, resulting from the presence of 31 fluorine atoms, is a defining characteristic of the molecule.[1]

Molecular Structure and Identifiers

The structure consists of a fifteen-carbon perfluoroalkyl chain linked to a methylene alcohol group. The formal IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol.[1] This nomenclature precisely describes the location of the 31 fluorine atoms on the C2 through C16 positions of the hexadecanol backbone.

Caption: Chemical structure of 1H,1H-Perfluoro-1-hexadecanol.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of 1H,1H-Perfluoro-1-hexadecanol.

| Property | Value | Source(s) |

| Molecular Weight | 800.14 g/mol | [1] |

| Molecular Formula | C₁₆H₃F₃₁O | [1][3] |

| Monoisotopic Mass | 799.9688877 Da | [1] |

| CAS Number | 216144-94-4 | [1][4] |

| Physical State | White Powder | [2] |

| Melting Point | 159-161 °C | [2][4] |

| Boiling Point | 289.9 ± 40.0 °C (Predicted) | [2][4] |

| Density | 1.740 ± 0.06 g/cm³ (Predicted) | [2] |

Synthesis and Purification

The synthesis of FTOHs like 1H,1H-Perfluoro-1-hexadecanol is a multi-step process. The causality behind the chosen pathway is rooted in the need to build a long perfluoroalkyl chain and then introduce the terminal alcohol functionality.

The process typically begins with the telomerization of tetrafluoroethylene (TFE) in the presence of a telogen, such as methanol, which initiates the chain growth. This is followed by a series of functional group transformations to convert the intermediate into the final alcohol. Purification is critical to remove shorter-chain FTOHs and other reaction byproducts. Given the compound's high melting point and thermal stability, techniques like recrystallization from a suitable solvent or vacuum distillation are effective.

Caption: Conceptual workflow for the synthesis and purification of FTOHs.

Analytical Characterization

To ensure the identity and purity of 1H,1H-Perfluoro-1-hexadecanol, a robust analytical protocol is necessary. Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a preferred method for the analysis of FTOHs due to their volatility and the distinctive fragmentation patterns of fluorinated compounds.[5][6]

Experimental Protocol: GC/MS Analysis

This protocol provides a self-validating system for the identification and purity assessment of the final product.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and be compatible with the GC system.

-

Instrument Setup:

-

GC Column: Use a non-polar or mid-polarity column (e.g., DB-5ms) suitable for separating compounds by boiling point.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of ~250-280 °C to ensure rapid volatilization.

-

Oven Program: Begin at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of ~300 °C. This temperature gradient separates components based on their volatility.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV, a standard method that produces reproducible fragmentation patterns.

-

Detection: Scan a mass range from m/z 50 to 900 to capture the molecular ion and key fragment ions.

-

-

Data Analysis:

-

Identification: The retention time from the chromatogram provides an initial identification point. The mass spectrum should be compared against a reference library or analyzed for the expected molecular ion (M+) and characteristic fragments (e.g., loss of H₂O, CF₃, or C₂F₅ units).

-

Purity Assessment: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC).

-

Caption: Standard workflow for GC/MS analysis of a purified compound.

Applications and Research Significance

The primary utility of 1H,1H-Perfluoro-1-hexadecanol stems from its dense perfluoroalkyl chain. This structure allows it to be used as a precursor or building block for materials with exceptionally low surface energy.

-

Surface Modification: The terminal hydroxyl group can be used to graft the molecule onto surfaces (e.g., silica, metal oxides), creating highly hydrophobic and oleophobic coatings. These surfaces are critical for anti-fouling, self-cleaning, and low-friction applications.

-

Polymer Synthesis: It serves as a monomer or chain-end modifier in the synthesis of fluorinated polymers. These polymers are valued for their chemical inertness, thermal stability, and unique dielectric properties.

-

Composite Materials: 1H,1H-Perfluoro-1-hexadecanol can be used in the manufacturing of composite materials, particularly those involving plastic injection molding.[2]

Safety, Handling, and Disposal

As with all fluorinated compounds, proper safety protocols are mandatory. 1H,1H-Perfluoro-1-hexadecanol is classified as an irritant.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid material. In case of contact, immediately flush the affected area with copious amounts of water.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for halogenated organic compounds. Do not release into the environment.

Conclusion

1H,1H-Perfluoro-1-hexadecanol is a specialized fluorochemical with a molecular weight of 800.14 g/mol .[1] Its long perfluoroalkyl chain and reactive hydroxyl group make it a valuable building block for the development of advanced materials with tailored surface properties. A thorough understanding of its physicochemical characteristics, coupled with rigorous analytical validation and adherence to safety protocols, is essential for its successful application in research and industrial settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782186, 1H,1H-Perfluoro-1-hexadecanol. Retrieved from [Link].

-

Chemsrc (2024). 1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4. Retrieved from [Link].

-

PubChemLite (2024). 1h,1h-perfluoro-1-hexadecanol (C16H3F31O). Retrieved from [Link].

-

Chemdad (n.d.). 1H,1H,2H,2H-Perfluoro-1-decanol. Retrieved from [Link].

Sources

- 1. 1H,1H-Perfluoro-1-hexadecanol | C16H3F31O | CID 2782186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H,1H-PERFLUORO-1-HEXADECANOL CAS#: 216144-94-4 [amp.chemicalbook.com]

- 3. PubChemLite - 1h,1h-perfluoro-1-hexadecanol (C16H3F31O) [pubchemlite.lcsb.uni.lu]

- 4. 1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4 | Chemsrc [chemsrc.com]

- 5. 1H,1H,2H,2H-Perfluoro-1-decanol Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1H,1H,2H,2H-パーフルオロ-1-デカノール 97% | Sigma-Aldrich [sigmaaldrich.com]

"1H,1H-Perfluoro-1-hexadecanol" solubility data

- 1. 1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4 | Chemsrc [chemsrc.com]

- 2. 1H,1H-Perfluoro-1-hexadecanol | C16H3F31O | CID 2782186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H,1H-PERFLUORO-1-HEXADECANOL CAS#: 216144-94-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

"1H,1H-Perfluoro-1-hexadecanol" safety data sheet

An In-depth Technical Guide to the Safety Profile of 1H,1H-Perfluoro-1-hexadecanol

Introduction: Understanding the Compound

1H,1H-Perfluoro-1-hexadecanol (CAS No. 216144-94-4) is a highly fluorinated long-chain alcohol.[1][2] As a member of the fluorotelomer alcohol (FTOH) family, it is structurally characterized by a perfluorinated carbon chain attached to an ethyl alcohol group.[2] This structure imparts unique chemical properties, but also places it within the broader class of Per- and Polyfluoroalkyl Substances (PFAS), which are noted for their environmental persistence. This guide provides a comprehensive analysis of its safety data, offering field-proven insights for researchers, scientists, and drug development professionals to ensure safe laboratory handling and risk mitigation.

Part 1: Core Hazard Identification and Risk Assessment

A thorough understanding of a compound's intrinsic hazards is the foundation of laboratory safety. For 1H,1H-Perfluoro-1-hexadecanol, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for risk assessment.[2]

The compound is classified with the signal word "Warning" and is associated with specific irritation hazards.[2] The primary risks are not systemic toxicity but rather localized irritation upon direct contact.

GHS Hazard Analysis

The causality behind these classifications stems from the chemical nature of the compound. While the perfluorinated tail is relatively inert, the terminal alcohol group can interact with biological tissues. This necessitates a proactive approach to prevent direct contact.

| Compound Identification | |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol[2] |

| CAS Number | 216144-94-4[2] |

| Molecular Formula | C16H3F31O[1][2] |

| Molecular Weight | ~800.14 g/mol [1][2] |

| GHS Hazard Classification | |

| Hazard Class | Skin Irritation (Category 2)[2] |

| Hazard Statement | H315: Causes skin irritation[2] |

| Hazard Class | Serious Eye Irritation (Category 2)[2] |

| Hazard Statement | H319: Causes serious eye irritation[2] |

| Hazard Class | Specific Target Organ Toxicity, Single Exposure (Category 3)[2] |

| Hazard Statement | H335: May cause respiratory irritation[2] |

Part 2: Proactive Exposure Control and Safe Handling Protocols

Effective risk management hinges on translating hazard information into tangible laboratory practices. The precautionary statements associated with 1H,1H-Perfluoro-1-hexadecanol provide a clear directive for establishing a self-validating system of safety.

Engineering Controls: The First Line of Defense

The potential for respiratory irritation (H335) makes robust engineering controls non-negotiable.[2]

-

Protocol: All weighing, transferring, and handling of 1H,1H-Perfluoro-1-hexadecanol must be conducted within a certified chemical fume hood. This is a critical step to comply with the precautionary statement P271, "Use only outdoors or in a well-ventilated area," ensuring that any dust or particulates are effectively contained and exhausted.[2]

Personal Protective Equipment (PPE): A Mandate for Direct Contact

Given the H315 (skin irritation) and H319 (serious eye irritation) classifications, direct contact must be rigorously avoided.[2]

-

Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal against particulates. This protocol directly addresses P280, "Wear protective gloves/eye protection/face protection."[2]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and that proper removal technique is followed to avoid skin contamination. A lab coat is mandatory to protect underlying clothing and skin.

-

Respiratory Protection: While engineering controls are primary, a NIOSH-approved particulate respirator may be required for specific procedures like cleaning up large spills where dust generation is unavoidable. This aligns with P261, "Avoid breathing dust/fume/gas/mist/vapors/spray."[2]

Handling and Storage Procedures

-

Handling: After handling, wash hands and other exposed skin areas thoroughly, as directed by P264.[2] Avoid creating dust when handling the solid material.

-

Storage: Store the compound in a tightly closed container in a well-ventilated, designated area, as per P403+P233.[2] To ensure controlled access and prevent misuse or accidental exposure, the material should be stored locked up (P405).[2]

Part 3: Emergency Response and First-Aid Workflow

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following protocols are derived from GHS precautionary statements and established laboratory safety principles.

First-Aid Measures

-

Inhalation: If respiratory irritation occurs, immediately move the affected individual to fresh air and ensure they are in a position comfortable for breathing.[2] If symptoms persist or if the person feels unwell, seek medical attention.[2]

-

Skin Contact: Should skin contact occur, immediately wash the affected area with plenty of soap and water.[2] If skin irritation develops and persists, seek medical advice.[2]

-

Eye Contact: In case of eye contact, rinse cautiously and thoroughly with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, it is critical to get medical advice or attention.[2]

Accidental Release Measures

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Contain: Prevent the spill from spreading or entering drains.

-

Clean-up: Carefully sweep or scoop the solid material into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Considerations

While not highly flammable, 1H,1H-Perfluoro-1-hexadecanol is combustible.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: A critical consideration is the thermal decomposition of fluorinated compounds, which can release highly toxic and corrosive hydrogen fluoride (HF) gas and carbon oxides. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Caption: Emergency response workflow for 1H,1H-Perfluoro-1-hexadecanol.

Part 4: Physicochemical and Toxicological Profile

A compound's physical properties often dictate its handling requirements and potential for exposure.

| Physical and Chemical Properties | |

| Appearance | Solid[1] |

| Melting Point | 159-161 °C[1] |

| Boiling Point | 289.9 ± 40.0 °C at 760 mmHg[1] |

| Density | 1.7 ± 0.1 g/cm³[1] |

| Flash Point | 129.1 ± 27.3 °C[1] |

Toxicological Summary

The known toxicological profile of 1H,1H-Perfluoro-1-hexadecanol is currently limited to its irritant properties.[2]

-

Acute Effects: The primary health effects from acute exposure are irritation to the skin, eyes, and respiratory system.[2] There is no publicly available data on acute oral or dermal toxicity (LD50).

-

Chronic Effects: As a PFAS substance, there is a broader concern regarding bioaccumulation and potential long-term health effects associated with the class. Researchers should handle this compound with the understanding that it is highly persistent and that knowledge of its chronic toxicity is still evolving.

This guide underscores the importance of a safety-first culture. By understanding the specific hazards of 1H,1H-Perfluoro-1-hexadecanol and implementing the detailed control measures and emergency protocols, research and development professionals can work with this compound confidently and safely.

References

-

Chemsrc. (2025). 1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4. Retrieved from [Link]

-

PubChem. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Thermal Stability of 1H,1H-Perfluoro-1-hexadecanol: A Methodological Approach

Introduction: The Critical Role of Thermal Stability in the Application of 1H,1H-Perfluoro-1-hexadecanol

1H,1H-Perfluoro-1-hexadecanol (C₁₆H₃F₃₁O) is a long-chain fluorinated alcohol characterized by a perfluorinated carbon chain and a terminal primary alcohol group.[1][2] This unique molecular architecture imparts properties such as high chemical resistance, low surface energy, and thermal stability, making it a compound of significant interest in various advanced applications. In the realm of drug development, the strategic incorporation of fluorine can enhance metabolic resistance, membrane permeability, and receptor binding affinity of therapeutic agents.[3][4][5][6] In materials science, such compounds are pivotal for creating surfaces with specific wetting and adhesive properties.

The efficacy and safety of 1H,1H-Perfluoro-1-hexadecanol in these applications are intrinsically linked to its thermal stability. Understanding the temperature at which it begins to decompose, the kinetics of this decomposition, and the nature of the degradation products is paramount for defining its operational limits and ensuring its safe handling and disposal. Thermal degradation can lead to the loss of desired properties and the potential formation of hazardous byproducts, such as hydrogen fluoride (HF) and other reactive fluorine species.[7][8][9][10]

This technical guide presents a comprehensive methodological framework for the thorough evaluation of the thermal stability of 1H,1H-Perfluoro-1-hexadecanol. It is designed for researchers, scientists, and drug development professionals, providing not just the "how" but also the "why" behind the experimental choices. We will delve into the principles of key analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the expected data, all within the context of ensuring scientific rigor and safety.

Physicochemical Properties of 1H,1H-Perfluoro-1-hexadecanol

A foundational understanding of the basic physicochemical properties of 1H,1H-Perfluoro-1-hexadecanol is essential before embarking on thermal analysis. These properties influence its behavior during heating and can provide context for the interpretation of thermal data.

| Property | Value | Source |

| CAS Number | 216144-94-4 | [2][11] |

| Molecular Formula | C₁₆H₃F₃₁O | [2] |

| Molecular Weight | 800.14 g/mol | [2] |

| Appearance | White powder | [12] |

| Melting Point | 159-161 °C | [12] |

| Boiling Point (Predicted) | 289.9 ± 40.0 °C at 760 mmHg | [13] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |

Core Methodologies for Thermal Stability Assessment

The cornerstone of thermal stability analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Dynamics

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the residual material.

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and the balance is calibrated according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or ceramic, for high-temperature analysis.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1H,1H-Perfluoro-1-hexadecanol into the tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

-

Atmosphere Selection and Flow Rate:

-

For initial screening and to understand the intrinsic stability, an inert atmosphere of nitrogen or argon is recommended. A flow rate of 20-50 mL/min is typical.

-

To assess stability in the presence of an oxidant, a similar analysis should be conducted in an air or oxygen atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

From the resulting TGA curve (mass vs. temperature), determine the following:

-

Onset Temperature of Decomposition (Tₒ): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (Tₘₐₓ): Determined from the peak of the first derivative of the TGA curve (DTG curve).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions. In the context of thermal stability, DSC can reveal endothermic or exothermic processes associated with decomposition.

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use hermetically sealed aluminum pans to contain any volatile decomposition products.

-

-

Sample Preparation:

-

Weigh 2-5 mg of 1H,1H-Perfluoro-1-hexadecanol into a tared DSC pan and hermetically seal it.

-

-

Atmosphere:

-

An inert atmosphere (nitrogen or argon) is typically used to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just below the onset of decomposition determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min. This initial scan will show the melting transition.

-

For decomposition analysis, a separate experiment can be run to a higher temperature (e.g., 400 °C) to observe any exothermic or endothermic events associated with degradation.

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

From the DSC thermogram, identify:

-

Melting Point (Tₘ): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH𝒻): The area under the melting peak.

-

Decomposition Exotherms/Endotherms: Any sharp or broad peaks at higher temperatures that correspond to the decomposition region identified by TGA.

-

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Discussion and Interpretation of Expected Results

While specific experimental data for 1H,1H-Perfluoro-1-hexadecanol is not yet published, we can anticipate the likely outcomes based on the thermal behavior of similar fluorinated compounds.

-

TGA Analysis: The TGA curve is expected to show a single, sharp weight loss step, indicative of a clean decomposition process. The onset of decomposition is anticipated to be above its predicted boiling point of ~290 °C. The high fluorine content suggests that the residual mass at 600 °C in an inert atmosphere will be very low. In an oxidizing atmosphere, the decomposition may occur at a lower temperature.

-

DSC Analysis: The DSC thermogram will show a sharp endotherm corresponding to its melting point in the range of 159-161 °C. At higher temperatures, in the decomposition region, an exothermic event may be observed, which is common for the thermal degradation of many organic compounds.

-

Decomposition Pathways: The thermal decomposition of fluorinated compounds can be complex. Based on studies of other per- and polyfluoroalkyl substances, potential decomposition pathways for 1H,1H-Perfluoro-1-hexadecanol could involve:

-

HF Elimination: The initial step may involve the elimination of hydrogen fluoride (HF) from the alcohol head and the adjacent fluorinated carbon.

-

Chain Scission: Cleavage of the C-C bonds within the perfluorinated chain can lead to the formation of a variety of smaller perfluorinated and hydrofluorinated alkanes and alkenes.[12][14]

-

Formation of Carbonyl Fluoride: In the presence of oxygen, highly toxic carbonyl fluoride (COF₂) can be formed.[7][10]

-

Safety Precautions for Thermal Analysis

Given the potential for the release of hazardous and corrosive gases during the thermal decomposition of 1H,1H-Perfluoro-1-hexadecanol, stringent safety measures are imperative.

-

Ventilation: All thermal analysis instrumentation must be housed in a well-ventilated laboratory, preferably within a fume hood with the sash at the appropriate height. The exhaust from the instrument should be vented directly into the fume hood's exhaust system.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and gloves, is required.

-

Post-Experiment Handling: After analysis, the instrument furnace and sample area should be allowed to cool completely before opening. The sample residue and pan should be handled with care and disposed of as hazardous waste.

-

Awareness of "Polymer Fume Fever": Inhalation of the thermal decomposition products of fluoropolymers can cause a flu-like illness known as polymer fume fever.[7] While 1H,1H-Perfluoro-1-hexadecanol is not a polymer, its decomposition products may pose similar risks.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the thermal stability of 1H,1H-Perfluoro-1-hexadecanol. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on its decomposition behavior. The interpretation of this data, informed by the known degradation pathways of similar fluorinated compounds, will enable a comprehensive understanding of its thermal limits.

Future work should focus on the analytical identification of the evolved gases during thermal decomposition, for example, by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This will provide definitive evidence of the decomposition products and allow for a more complete assessment of the associated hazards. Such data is invaluable for the safe and effective implementation of 1H,1H-Perfluoro-1-hexadecanol in advanced applications.

References

-

1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4 | Chemsrc. [Link]

-

Thermal degradation of fluoropolymers. Green Science Policy Institute. [Link]

-

Pyrolytic degradation pathways of PFAS (e.g. PFOS) to perfluoroalkanes,... ResearchGate. [Link]

-

An Investigation of Thermal Air Degradation and Pyrolysis of Per- and Polyfluoroalkyl Substances and Aqueous Film-Forming Foams in Soil. ACS ES&T Engineering. [Link]

-

CRITERIA FOR A RECOMMENDED STANDARD . . . . OCCUPATIONAL EXPOSURE TO DECOMPOSITION PRODUCTS OF FLUOROCARBON POLYMERS. CDC. [Link]

-

Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates. Sci-Hub. [Link]

-

Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC. National Center for Biotechnology Information. [Link]

-

Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS? ACS Publications. [Link]

-

Pyrolysis of Two Perfluoroalkanesulfonates (PFSAs) and PFSA-Laden Granular Activated Carbon (GAC): Decomposition Mechanisms and the Role of GAC. ACS Publications. [Link]

-

Emissions from incineration of fluoropolymer materials. NILU. [Link]

-

Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [Link]

-

Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. [Link]

-

Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. CSWAB. [Link]

-

1h,1h-perfluoro-1-hexadecanol (C16H3F31O). PubChem. [Link]

-

1H,1H-Perfluoro-1-hexadecanol. PubChem. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. University of Toronto. [Link]

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

-

The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

-

1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4 | Chemsrc. ChemSrc. [Link]

-

1-Hexadecanol. National Institute of Standards and Technology. [Link]

Sources

- 1. PubChemLite - 1h,1h-perfluoro-1-hexadecanol (C16H3F31O) [pubchemlite.lcsb.uni.lu]

- 2. 1H,1H-Perfluoro-1-hexadecanol | C16H3F31O | CID 2782186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ikprress.org [ikprress.org]

- 7. turi.org [turi.org]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nilu.com [nilu.com]

- 11. 1H,1H-Perfluoro-1-hexadecanol | CAS#:216144-94-4 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrolysis of Two Perfluoroalkanesulfonates (PFSAs) and PFSA-Laden Granular Activated Carbon (GAC): Decomposition Mechanisms and the Role of GAC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1H,1H-Perfluoro-1-hexadecanol

Introduction: Unveiling the Molecular Signature of a Complex Fluorotelomer Alcohol

1H,1H-Perfluoro-1-hexadecanol, a long-chain fluorotelomer alcohol (FTOH), represents a class of compounds with significant industrial applications and increasing environmental and toxicological interest.[1][2] Its unique structure, comprising a lengthy perfluorinated carbon chain ((CF₂)₁₃CF₃) attached to an ethyl alcohol moiety (-CH₂CH₂OH), imparts distinct physicochemical properties that necessitate precise analytical characterization. This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1H,1H-Perfluoro-1-hexadecanol, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers and drug development professionals, a thorough understanding of these techniques is paramount for structural elucidation, purity assessment, and the study of metabolic pathways of such complex molecules.[3]

This guide is structured to provide not just procedural steps, but the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical approach. We will delve into the nuances of interpreting the spectral data, drawing upon established principles and data from closely related long-chain fluorotelomer alcohols to construct a detailed analytical profile of 1H,1H-Perfluoro-1-hexadecanol.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for designing appropriate analytical methodologies.

| Property | Value | Source |

| Chemical Formula | C₁₆H₅F₃₁O | PubChem |

| Molecular Weight | 814.15 g/mol | PubChem |

| Melting Point | 115-118 °C | PubChem |

| Synonyms | 14:2 FTOH, Hentriacontafluoro-1-hexadecanol | Wikipedia[1] |

| Structure | F₃C-(CF₂)₁₃-CH₂-CH₂-OH | N/A |

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Vibrational Fingerprints

FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule as complex as 1H,1H-Perfluoro-1-hexadecanol, the FTIR spectrum is a composite of the characteristic absorptions from its distinct structural components: the hydroxyl group, the hydrocarbon linker, and the extensive perfluoroalkyl chain.

Causality Behind Experimental Choices: Sample Preparation for a Waxy Solid

Given the waxy, solid nature of 1H,1H-Perfluoro-1-hexadecanol at room temperature, proper sample preparation is critical for obtaining a high-quality, interpretable spectrum. The Attenuated Total Reflectance (ATR) technique is the preferred method over traditional KBr pellets or Nujol mulls for several reasons:

-

Minimal Sample Preparation: ATR requires little to no sample preparation, reducing the risk of contamination or polymorphic changes that can occur during grinding with KBr.

-

Excellent Sample Contact: The solid sample can be pressed directly against the ATR crystal (typically diamond or zinc selenide), ensuring excellent contact and a strong, reproducible signal.

-

Consistency: ATR provides more consistent results for waxy or soft solids that can be challenging to grind into a fine, uniform powder for KBr pellets.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR-FTIR spectrometer is purged and a background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: Place a small amount of 1H,1H-Perfluoro-1-hexadecanol onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Diagram: ATR-FTIR Experimental Workflow

Sources

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surface Energy Characteristics of 1H,1H-Perfluoro-1-hexadecanol

Introduction: The Unique Interfacial Properties of 1H,1H-Perfluoro-1-hexadecanol

1H,1H-Perfluoro-1-hexadecanol is a highly fluorinated long-chain alcohol with a unique molecular architecture that imparts exceptional surface properties.[1][2] Its structure consists of a short hydrocarbon segment (-CH2OH) attached to a long, perfluorinated carbon chain (-(CF2)14CF3). This perfluoroalkyl chain is responsible for the molecule's remarkably low surface energy, a critical characteristic for professionals in materials science and drug development. Understanding and quantifying this property is essential for applications ranging from the creation of advanced anti-fouling and self-cleaning surfaces to the precise control of interfacial interactions in complex biological systems.

The dense electron cloud of the fluorine atoms effectively shields the carbon backbone, leading to very weak intermolecular van der Waals forces.[3] Consequently, surfaces modified with this compound exhibit extreme repellency to both water (hydrophobicity) and oils (oleophobicity). This guide provides a comprehensive overview of the theoretical underpinnings of surface energy, detailed experimental protocols for its characterization, and the expected surface energy profile of 1H,1H-Perfluoro-1-hexadecanol.

| Property | Value | Reference |

| Chemical Formula | C16H3F31O | [1][4] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecan-1-ol | [1] |

| Molecular Weight | ~800.14 g/mol | [1][4] |

| Melting Point | 159-161 °C | [4] |

| Boiling Point | ~290 °C at 760 mmHg | [4] |

Part 1: Foundational Principles of Solid Surface Energy

Surface free energy (SFE), often denoted as γs, is the excess energy at the surface of a solid compared to the bulk.[5] It is a direct measure of the work required to create a new unit area of that surface. Materials with low surface energy are thermodynamically stable and resist interaction with liquids, a phenomenon known as poor wettability.[6][7] This is macroscopically observed as a high contact angle (θ) where a liquid droplet beads up on the surface rather than spreading out.[5][8]

Surface energy is not a single value but is comprised of different intermolecular forces. For most systems, it is practical to divide the total SFE (γs) into two primary components: a dispersive component (γsd) and a polar component (γsp).[9][10][11]

-

Dispersive Component (γsd): Arises from London dispersion forces, which are temporary fluctuating dipoles. These forces are present in all molecules, whether polar or non-polar.[11]

-

Polar Component (γsp): Stems from permanent dipole-dipole interactions and hydrogen bonding.[12]

The highly symmetric and nonpolar nature of the C-F bonds in 1H,1H-Perfluoro-1-hexadecanol means that its surface energy is overwhelmingly dominated by the dispersive component, with a negligible polar component.

Caption: Molecular structure of 1H,1H-Perfluoro-1-hexadecanol.

Part 2: Methodologies for Surface Energy Determination

Since the surface energy of a solid cannot be measured directly, it is determined indirectly through contact angle measurements using various theoretical models.[5][13][14] The sessile drop method, where the angle of a liquid droplet on a solid surface is measured, is the most common technique.[5][9]

The Zisman Method: Determining Critical Surface Tension

Developed by William Zisman, this empirical method is particularly useful for characterizing low-energy surfaces.[15][16] The methodology involves measuring the contact angles of a series of non-polar liquids on the solid surface. By plotting the cosine of the contact angle (cos θ) against the known surface tensions of the liquids (γL), a straight line is often obtained.[15][17][18] Extrapolating this line to cos θ = 1 (which corresponds to a contact angle of 0°, or complete wetting) yields the critical surface tension (γc) of the solid.[15][18][19]

While γc is a valuable parameter for comparing the wettability of different materials, it is not identical to the true surface free energy, especially for surfaces with any polar character.[18]

The OWRK Method: Deconstructing Surface Energy Components

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a more comprehensive model that separates the surface energy into its dispersive and polar components.[10][11][20] It is one of the most widely used models in surface science.[11][14][20] The central concept is that the work of adhesion between a solid and a liquid is based on the geometric mean of their respective dispersive and polar interactions.[10][13]

The governing equation is derived from Young's equation and is expressed as:

γL(1 + cos θ) / 2(γLd)^0.5 = (γsp)^0.5 * [(γLp)^0.5 / (γLd)^0.5] + (γsd)^0.5

This equation takes the form of a straight line (y = mx + c), where:

-

y = γL(1 + cos θ) / 2(γLd)^0.5

-

x = (γLp)^0.5 / (γLd)^0.5

-

Slope (m) = (γsp)^0.5

-

Y-intercept (c) = (γsd)^0.5

By measuring the contact angles of at least two liquids with known γL, γLd, and γLp (where at least one liquid has a significant polar component), one can plot the data and determine the slope and intercept.[9][10][11] From these, the polar (γsp) and dispersive (γsd) components of the solid's surface energy can be calculated. The total surface energy is the sum of these two components: γs = γsd + γsp .

Part 3: Experimental Protocol for SFE Characterization

This section outlines a validated workflow for preparing a surface of 1H,1H-Perfluoro-1-hexadecanol and measuring its surface free energy using the OWRK method.

Workflow Overview

Caption: Workflow for SFE determination via OWRK method.

Step-by-Step Methodology

1. Surface Preparation: Creation of a Self-Assembled Monolayer (SAM)

-

Rationale: To accurately measure the intrinsic properties of 1H,1H-Perfluoro-1-hexadecanol, a smooth, uniform, and densely packed monolayer must be created on a substrate. Self-assembly is a process where molecules spontaneously organize into stable, ordered structures, driven by minimizing the overall surface energy.[21] For alcohols, this is typically achieved on an oxide surface (like a silicon wafer with its native oxide layer) via a silanization-like process.

-

Protocol:

-

Substrate Cleaning: Begin with a silicon wafer. Clean it rigorously by sonicating in acetone, then isopropyl alcohol, and finally in deionized water (15 minutes each). Dry the wafer under a stream of nitrogen.

-

Surface Activation: Activate the surface to generate hydroxyl groups by treating it with a piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 30 minutes. Extreme caution is required. Rinse thoroughly with deionized water and dry with nitrogen.

-

Monolayer Deposition: Prepare a 1 mM solution of 1H,1H-Perfluoro-1-hexadecanol in a dry, aprotic solvent like toluene. Immerse the activated silicon wafer in this solution for 12-24 hours in a controlled, low-humidity environment to allow for the formation of a well-ordered monolayer.[21]

-

Rinsing and Curing: Remove the substrate from the solution, rinse with fresh toluene to remove any physisorbed molecules, and dry with nitrogen. A gentle thermal cure (e.g., 120 °C for 1 hour) can help improve the packing and stability of the monolayer.

-

2. Contact Angle Goniometry

-

Rationale: An optical tensiometer with the sessile drop method provides a precise and reproducible way to measure the static contact angle.[5]

-

Protocol:

-

Place the prepared substrate on the sample stage of the goniometer.

-

Using an automated syringe, dispense a small droplet (typically 1-5 µL) of the first test liquid onto the surface.[17]

-

Allow the droplet to equilibrate for 30-60 seconds.[17]

-